Lipophilicity Modulation: LogP Reduction vs. Non-Fluorinated Cyclopropyl Carbamates
The incorporation of a fluoromethyl group into the cyclopropane ring of tert-butyl (1-(fluoromethyl)cyclopropyl)carbamate results in a measured LogP of 2.0132, which is lower than the LogP of ~2.4 typically observed for non-fluorinated tert-butyl cyclopropylcarbamates . This reduction in lipophilicity is a strategic advantage, as excessive lipophilicity is a known liability in drug development, correlating with increased off-target binding and poor metabolic stability. The specific LogP value of 2.0132 positions this building block in a favorable physicochemical space for CNS and other drug targets where moderate lipophilicity is desired .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0132 |
| Comparator Or Baseline | Non-fluorinated tert-butyl cyclopropylcarbamate (e.g., CAS 132844-48-5): LogP ~2.4 |
| Quantified Difference | Reduction of ~0.4 log units |
| Conditions | Calculated LogP based on molecular structure |
Why This Matters
This lower LogP value provides a measurable advantage in lead optimization by reducing the risk of promiscuous binding and improving the overall drug-likeness of the final compound.
